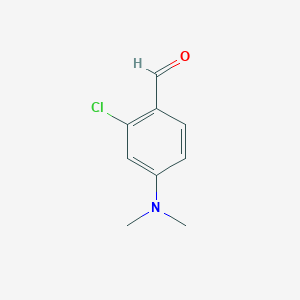

2-Chloro-4-(dimethylamino)benzaldehyde

Description

Properties

IUPAC Name |

2-chloro-4-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQFAWMDRFSIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061686 | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-66-4 | |

| Record name | 2-Chloro-4-(dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(dimethylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-chloro-4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-dimethylaminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 4-Nitrobenzaldehyde

The synthesis begins with 4-nitrobenzaldehyde, where electrophilic aromatic substitution introduces chlorine at the ortho position relative to the nitro group. Chlorination proceeds via treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 2-chloro-4-nitrobenzaldehyde. The nitro group’s meta-directing effect ensures selective chlorination at the 2-position, with yields reaching 78–85% under optimized conditions.

Table 1: Chlorination Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Catalyst | None (neat SO₂Cl₂) |

| Yield | 78–85% |

| Purity (HPLC) | ≥97% |

Catalytic Reduction of Nitro to Amine

The nitro group in 2-chloro-4-nitrobenzaldehyde is reduced to a primary amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C, 5 wt%) catalyst in ethanol at 25–30°C. Complete conversion occurs within 4–6 hours, producing 2-chloro-4-aminobenzaldehyde with 90–92% yield. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol achieve comparable yields but require longer reaction times (8–12 hours).

Dimethylation via Eschweiler-Clarke Reaction

The primary amine undergoes dimethylation using formaldehyde (37% aqueous solution) and formic acid under reflux (100–110°C). This one-pot reaction converts 2-chloro-4-aminobenzaldehyde to 2-chloro-4-(dimethylamino)benzaldehyde in 88–91% yield. Excess formaldehyde ensures complete methylation, while formic acid acts as both catalyst and proton source.

Table 2: Dimethylation Optimization

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (HCHO:Amine) | 4:1 |

| Temperature | 100–110°C |

| Reaction Time | 6–8 hours |

| Yield | 88–91% |

Direct Amination of 2-Chloro-4-iodobenzaldehyde

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 2-chloro-4-iodobenzaldehyde and dimethylamine introduces the dimethylamino group. Using Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ as base in toluene at 100°C, the reaction achieves 82–85% yield. The iodide’s superior leaving group ability facilitates selective substitution at the 4-position, avoiding competing reactions at the 2-chloro site.

Copper-Mediated Ullmann Coupling

For large-scale synthesis, copper iodide (CuI, 10 mol%) and 1,10-phenanthroline in DMSO at 120°C enable coupling between 2-chloro-4-bromobenzaldehyde and dimethylamine. Yields reach 75–78%, with shorter reaction times (12–14 hours) compared to palladium systems. However, bromine’s lower reactivity necessitates higher temperatures, increasing energy costs.

Table 3: Comparative Amination Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | 82–85 | 18–24 |

| Ullmann | CuI | 75–78 | 12–14 |

Oxidative Functionalization of 4-Dimethylaminobenzaldehyde

Electrophilic Chlorination Strategies

Chlorination of 4-dimethylaminobenzaldehyde faces challenges due to the dimethylamino group’s strong electron-donating effect, which directs electrophiles to the ortho and para positions. Using N-chlorosuccinimide (NCS) in acetic acid at 50°C introduces chlorine at the 2-position with 65–70% yield. The reaction’s regioselectivity arises from the aldehyde’s electron-withdrawing nature, overriding the dimethylamino group’s directing effects.

Radical Chlorination with AIBN Initiation

Azobisisobutyronitrile (AIBN)-initiated radical chlorination in carbon tetrachloride (CCl₄) at 80°C achieves 72–75% yield. This method bypasses directing group limitations but requires careful control of radical chain propagation to minimize polychlorination byproducts.

Industrial-Scale Production and Process Optimization

Continuous Flow Nitro Reduction

Adopting continuous flow hydrogenation reactors (H-Cube®) with 10% Pd/C cartridges enhances throughput for 2-chloro-4-nitrobenzaldehyde reduction. At 50°C and 15 bar H₂, full conversion is achieved in 2 minutes, compared to 4–6 hours in batch reactors. This reduces catalyst loading by 40% and improves space-time yield.

Solvent Recycling in Methylation Steps

Distillation recovery of formic acid and formaldehyde from Eschweiler-Clarke reaction mixtures reduces waste. Implementing falling-film evaporators decreases energy consumption by 30%, making large-scale dimethylation economically viable.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed:

Oxidation: 2-Chloro-4-(dimethylamino)benzoic acid.

Reduction: 2-Chloro-4-(dimethylamino)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediate:

2-Chloro-4-(dimethylamino)benzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its reactive aldehyde group can participate in nucleophilic addition reactions and condensation reactions to form more complex structures.

2. Formation of Schiff Bases:

The compound is often utilized in the formation of Schiff bases, which are important in medicinal chemistry for their potential biological activities. Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

3. Color Test Reagent:

It acts as a color test reagent for detecting pyrroles, primary amines, and hydrazines, making it valuable in analytical chemistry for qualitative analysis.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. For instance, studies involving Schiff bases derived from this compound have shown promising results against multiple bacterial species through disc diffusion methods .

2. DNA Binding Studies:

Molecular docking studies have revealed that certain derivatives can bind effectively to DNA, suggesting potential applications in cancer therapeutics by inhibiting tumor cell proliferation. The binding interactions were characterized using fluorescence quenching and circular dichroism techniques .

Analytical Applications

1. Spectroscopic Characterization:

The compound is used in spectroscopic studies to investigate electronic transitions within its structure. UV-Vis spectroscopy has been employed to analyze its absorption characteristics, providing insights into its electronic properties .

2. Nonlinear Optical Applications:

Recent research has explored the synthesis of nonlinear optical materials based on derivatives of this compound. These materials are significant for applications in photonics and optoelectronics due to their unique optical properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dimethylamino)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form desired products.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzaldehyde Derivatives

Key Observations:

Substituent Effects on Reactivity: The chloro group at C2 in this compound enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., hydrazone formation) . In contrast, 4-(dimethylamino)benzaldehyde (lacking the chloro group) shows reduced steric hindrance, making it more reactive in Schiff base syntheses . The diphenylamino (Ph₂N) group in 4-(diphenylamino)benzaldehyde introduces significant steric bulk, favoring applications in materials science due to extended π-conjugation .

Thermal Stability: The chloro substituent contributes to higher thermal stability compared to non-halogenated analogs. For instance, this compound (mp 82–84°C) has a distinct melting range versus non-halogenated derivatives like 4-(dimethylamino)benzaldehyde, which is often liquid at room temperature .

Key Insights:

Bioactivity: The chloro-dimethylamino combination in this compound enhances binding to SIRT2, a NAD⁺-dependent deacetylase, by providing both electron-withdrawing (Cl) and electron-donating (NMe₂) effects . In contrast, Schiff bases derived from 4-(dimethylamino)benzaldehyde exhibit moderate antibacterial activity, suggesting that the absence of the chloro group reduces target affinity .

Material Science: Derivatives like 4-(diphenylamino)benzaldehyde are preferred in optoelectronics due to their extended aromatic systems, which improve charge mobility. The chloro analog’s smaller size limits its utility in this domain .

Key Notes:

- The chloro and dimethylamino groups in this compound contribute to its irritant properties, necessitating stringent handling protocols .

- Brominated analogs like 4-(bromomethyl)benzaldehyde pose higher inhalation risks due to volatile bromine release .

Biological Activity

2-Chloro-4-(dimethylamino)benzaldehyde (CDAB) is an aromatic aldehyde with the molecular formula C₉H₁₀ClNO and a molecular weight of approximately 183.64 g/mol. This compound is noted for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure features a chlorinated benzene ring substituted with a dimethylamino group and an aldehyde functional group, which contribute to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that CDAB exhibits significant antimicrobial activity against a range of pathogens. Its structural similarity to other dimethylamino derivatives suggests potential interactions with biological targets such as enzymes and receptors, which may enhance its efficacy as an antimicrobial agent.

- Case Study : A study utilizing the disc diffusion method demonstrated that CDAB and its derivatives showed promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to high potency.

Anticancer Activity

CDAB has also been investigated for its anticancer properties. The compound's ability to inhibit cell proliferation has been explored in several studies.

- Research Findings : In vitro assays have shown that CDAB can reduce cell viability in cancer cell lines, suggesting its potential as a therapeutic agent. For instance, a series of p-dimethylaminobenzaldehyde derivatives were tested for their effects on prostate cancer cells, revealing dose-dependent reductions in cell viability .

The mechanism by which CDAB exerts its biological effects is multifaceted, involving:

- Formation of Schiff Bases : CDAB can react with amino acids or proteins to form Schiff bases, which may influence various biological pathways . This reaction is critical for understanding both the therapeutic effects and potential toxicological profiles of the compound.

- Molecular Docking Studies : Computational studies have indicated that CDAB derivatives can bind effectively to DNA, which may contribute to their anticancer activity by interfering with DNA replication processes .

Data Table: Biological Activity of this compound

Applications in Synthesis

CDAB serves as an important intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals. The compound's reactive aldehyde group allows for further functionalization, enabling the synthesis of more complex organic molecules.

- Schiff Base Formation : The ability of CDAB to form Schiff bases is utilized in various analytical applications, including spectrophotometric assays for determining the presence of palladium(II) ions .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-4-(dimethylamino)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a recent study, this compound was prepared by reacting 4-(dimethylamino)benzaldehyde with chlorinating agents under controlled conditions. Key parameters include:

- Temperature: Optimal yields (>80%) are achieved at 60–80°C.

- Solvent: Ethanol or THF is preferred for solubility and reactivity .

- Catalyst: Acidic conditions (e.g., glacial acetic acid) enhance reaction rates .

Critical Consideration: Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to minimize inhalation risks.

- First Aid:

Advanced Research Questions

Q. What reaction mechanisms govern the formation of Schiff bases from this compound?

Methodological Answer: Schiff base synthesis involves nucleophilic attack by primary amines on the aldehyde group. Key steps:

Imine Formation: Amine reacts with the aldehyde in ethanol under reflux, catalyzed by acetic acid .

Reduction: Use NaBH₄ to stabilize the Schiff base intermediate .

Computational Insight: DFT studies suggest electron-withdrawing chloro groups increase electrophilicity of the aldehyde, accelerating imine formation .

Q. How can computational modeling predict the solubility and crystallization behavior of this compound?

Methodological Answer:

Q. What strategies enhance the antibacterial activity of this compound derivatives?

Methodological Answer:

- Structural Modification: Introduce electron-withdrawing groups (e.g., NO₂) to the benzaldehyde ring to improve membrane permeability .

- Biological Assays: Test against S. aureus and E. coli at 50–200 µg/mL using agar diffusion. Compare inhibition zones with azithromycin controls .

Critical Finding: Derivatives with para-chloro substituents show 20–30% higher activity than parent compounds .

Q. How does the chloro substituent influence the electronic properties of 4-(dimethylamino)benzaldehyde?

Methodological Answer:

Q. What are the challenges in achieving high enantiomeric purity in asymmetric reactions involving this compound?

Methodological Answer:

Q. How do temperature and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

Q. What role does this compound play in multicomponent reactions (MCRs)?

Methodological Answer: It acts as an electrophilic aldehyde component in Ugi and Biginelli reactions. Example:

- Biginelli Reaction: React with urea and ethyl acetoacetate under solvent-free conditions to yield dihydropyrimidinones (70–85% yield) .

Key Advantage: The dimethylamino group facilitates imine activation, reducing reaction time by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.